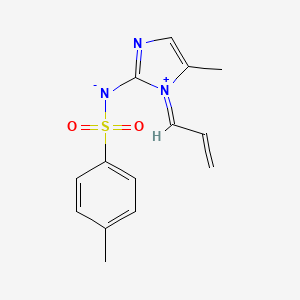![molecular formula C56H40N8O28S7 B14474615 Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]- CAS No. 66214-55-9](/img/structure/B14474615.png)
Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]- is a complex organic compound. It is characterized by multiple sulfonic acid groups and nitro groups attached to a benzene ring structure. This compound is likely to be used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the introduction of sulfonic acid groups and nitro groups to the benzene ring. Common methods might include:
Nitration: Introducing nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Adding sulfonic acid groups using fuming sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzenesulfonic acids and their derivatives.
Applications De Recherche Scientifique
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the sulfonic acid groups could interact with various molecular targets, while the nitro groups might participate in redox reactions. The compound’s structure allows it to engage in multiple pathways, making it versatile in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality.
Nitrobenzene: Contains nitro groups but lacks the sulfonic acid groups.
Azobenzene: Contains azo groups but lacks the sulfonic acid and nitro groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple sulfonic acid and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications where such functionality is required.
Propriétés
Numéro CAS |
66214-55-9 |
|---|---|
Formule moléculaire |
C56H40N8O28S7 |
Poids moléculaire |
1497.4 g/mol |
Nom IUPAC |
[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-[4-[(E)-2-[4-[[[4-[(E)-2-[4-[[[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-oxidoazaniumylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-oxidoazaniumylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-oxidoazanium |
InChI |
InChI=1S/C56H40N8O28S7/c65-60(45-21-2-34(3-22-45)1-4-35-16-25-48(63(68)69)32-55(35)98(87,88)89)57-42-18-11-36(50(27-42)93(72,73)74)5-6-37-12-19-43(28-51(37)94(75,76)77)58-61(66)46-23-14-39(53(30-46)96(81,82)83)8-7-38-13-20-44(29-52(38)95(78,79)80)59-62(67)47-24-15-40(54(31-47)97(84,85)86)9-10-41-17-26-49(64(70)71)33-56(41)99(90,91)92/h1-33H,(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)/b4-1+,6-5+,8-7+,10-9+,60-57?,61-58?,62-59? |
Clé InChI |
JROUDDQTYQOGHL-BKFQDEPDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=[N+](C7=CC(=C(C=C7)/C=C/C8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=[N+](C7=CC(=C(C=C7)C=CC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


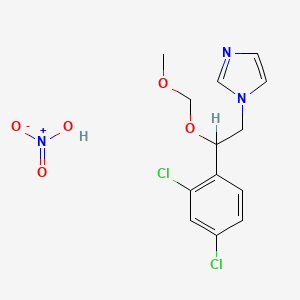
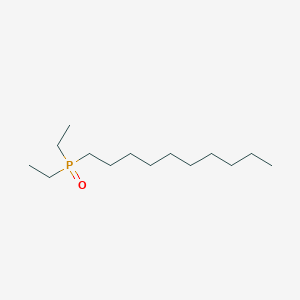
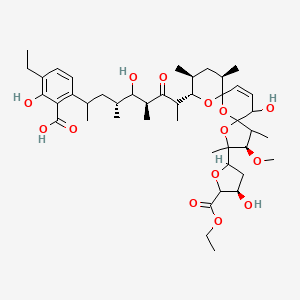
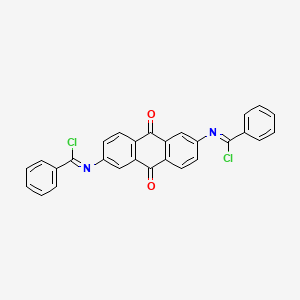
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)



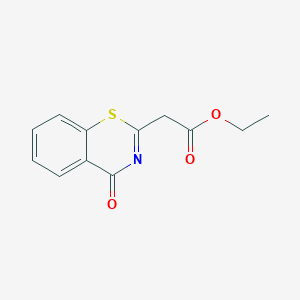
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
